molecular formula C10H15NO B2795914 2-Amino-2-phenylbutan-1-ol CAS No. 39068-91-2

2-Amino-2-phenylbutan-1-ol

Cat. No.: B2795914
CAS No.: 39068-91-2
M. Wt: 165.236
InChI Key: UTUOJASDCBCXIL-UHFFFAOYSA-N
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Description

2-Amino-2-phenylbutan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Influence on Antihistaminic Activity

The synthesis and configuration of 2-Amino-2-phenylbutan-1-ol derivatives have been explored for their anti-histaminic properties. Studies have demonstrated that stereochemical configurations significantly influence antihistaminic activity, highlighting the importance of isomeric forms in medicinal chemistry (Casy & Parulkar, 1969).

Kinetic Resolution in Catalytic Processes

Research has investigated the role of this compound in the kinetic resolution of racemic compounds. The studies focus on the enantioselective processes catalyzed by enzymes, revealing how different amines, including this compound, impact the efficiency and selectivity of these resolutions (García-Urdiales, Rebolledo, & Gotor, 2001).

Biofuel Production

In the context of biofuel production, derivatives of this compound have been studied for enhancing the anaerobic production of biofuels like isobutanol. This research focuses on modifying specific pathway enzymes for efficient biofuel generation, demonstrating the compound's potential in renewable energy sources (Bastian et al., 2011).

Synthesis of Diastereoselective Compounds

The compound has been utilized in the synthesis of diastereoselective β, γ-diamino acids. These syntheses demonstrate the versatility of this compound in creating compounds with specific stereochemical configurations, which are crucial in pharmaceuticals and organic chemistry (Kano et al., 1988).

Antimicrobial and Antioxidant Properties

The compound has been studied for its potential in creating metal complexes with antimicrobial and antioxidant properties. Such studies are essential in developing new therapeutic agents and understanding the interaction between organic compounds and metals (Ejidike & Ajibade, 2015).

Quantum Chemical Assessments

Quantum computational studies have examined the influence of functional groups on derivatives of this compound. These studies provide insights into the electronic properties of the molecule and its potential applications in various chemical fields (Raajaraman, Sheela, & Muthu, 2019).

Synthesis of Schiff Base Ligands

Research on this compound derivatives has also included the synthesis of Schiff base ligands, which are critical in coordination chemistry and catalysis (Bhowmik, Drew, & Chattopadhyay, 2011).

Properties

IUPAC Name

2-amino-2-phenylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOJASDCBCXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-amino-2-phenylbutanoate (0.162 g, 0.782 mmol) in 1:3 v/v water/ethanol (4 mL) was reacted with sodium borohydride (0.151 g, 3.908 mmol) at reflux for four hours. The reaction was concentrated and partition between water (5 mL), ethyl ether (10 mL) and 1N aqueous sodium hydroxide (0.39 mL). Solid sodium chloride was added to saturate the aqueous and separate the phases. The aqueous phase was separated and re-extracted with ethyl ether (2×20 mL). The combined ethereal extracts were washed with brine (25 mL), dried over potassium carbonate, filtered, and concentrated by rotary evaporation to afford the title compound as an oil (0.116 g, 0.702 mmol, 90%). 1H NMR (300 MHz, DMSO-D6) δ ppm 0.59 (t, J=7.54 Hz, 3 H) 1.49-1.80 (m, 4 H) 3.44 (d, J=5.15 Hz, 2 H) 4.63 (t, J=5.52 Hz, 1 H) 6.89-7.76 (m, 5 H). MS (DCI) m/z 166 (M+H)+.
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
90%

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